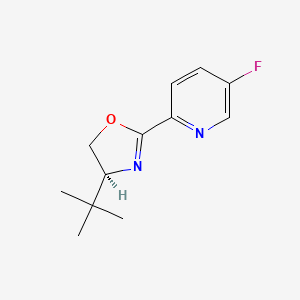

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that features a unique combination of functional groups, including a tert-butyl group, a fluoropyridine moiety, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic substitution reaction using a fluorinated pyridine derivative.

Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced oxazole derivatives with hydrogenated functional groups.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may engage in hydrogen bonding or π-π interactions with target proteins, while the oxazole ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.

(S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.

(S)-4-(tert-Butyl)-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole:

Uniqueness

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and ability to form specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activity, particularly in the realm of medicinal chemistry. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅FN₂O

- Molecular Weight : 222.26 g/mol

- CAS Number : 2068819-66-7

- InChI Key : YVULGYITAFNKKF-SNVBAGLBSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antifungal and antibacterial domains.

Antifungal Activity

A notable study investigated a series of related 4,5-dihydrooxazole derivatives, revealing that compounds with structural similarities to this compound demonstrated broad-spectrum antifungal activity. Specifically, derivatives showed minimum inhibitory concentration (MIC) values against Candida albicans ranging from 0.03 to 0.5 μg/mL. Additionally, they were effective against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 and 2 μg/mL .

The antifungal mechanism appears to involve the inhibition of key enzymes involved in ergosterol biosynthesis, similar to azole antifungals. The structural configuration of the oxazole ring is crucial for binding affinity to these enzymes, which disrupts fungal cell membrane integrity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound possesses favorable absorption characteristics and metabolic stability. In vitro studies indicate minimal inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2D6), suggesting a lower potential for drug-drug interactions .

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | 0.3 mg/mL |

| Bioavailability Score | 0.55 |

| Log P (octanol-water partition) | 2.39 |

| Half-life in human microsomes | ~80 minutes |

Case Studies

-

Study on Antifungal Efficacy :

A research paper published in January 2022 highlighted the efficacy of related compounds in treating fungal infections in animal models. The study reported significant reductions in fungal load in treated groups compared to controls . -

Metabolic Stability Assessment :

A pharmacokinetic evaluation conducted on a derivative of the compound demonstrated a half-life of approximately 80 minutes in human liver microsomes, indicating good metabolic stability and potential for further development into therapeutic agents .

Eigenschaften

IUPAC Name |

(4S)-4-tert-butyl-2-(5-fluoropyridin-2-yl)-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVULGYITAFNKKF-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.